2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Catalog No.
S974878
CAS No.
1275608-17-7
M.F
C8H7Cl2N3
M. Wt
216.065
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine

CAS Number

1275608-17-7

Product Name

2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C8H7Cl2N3

Molecular Weight

216.065

InChI

InChI=1S/C8H7Cl2N3/c1-2-4-3-5-6(9)12-8(10)13-7(5)11-4/h3H,2H2,1H3,(H,11,12,13)

InChI Key

DAIHJEKQJWHQEZ-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(N1)N=C(N=C2Cl)Cl

Synonyms

2,4-dichloro-6-ethyl-7Hpyrrolo[2,3-d]pyrimidine

Anti-Inflammatory Applications

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Antiviral Applications

Treatment of Rheumatoid Arthritis

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Antimalarial Applications

2,4-Dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound features a pyrimidine ring fused to a pyrrole moiety, with two chlorine substituents at positions 2 and 4, and an ethyl group at position 6. The molecular formula for this compound is C8H7Cl2N3C_8H_7Cl_2N_3, and it has a molecular weight of approximately 220.06 g/mol. The presence of chlorine atoms contributes to its reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry.

Please note:

  • The information provided is based on the general properties of pyrrolo[2,3-d]pyrimidine derivatives and might not be entirely accurate for 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine due to the absence of specific research data.
  • Further research is required to understand the specific properties, applications, and safety profile of this compound.

The chemical reactivity of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine can be attributed to the electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the pyrimidine ring. Common reactions involving this compound include:

  • Nucleophilic substitutions: The chlorine atoms can be replaced by various nucleophiles under suitable conditions.
  • Cyclization reactions: The compound can undergo cyclization to form more complex structures, often used in drug discovery.
  • Reduction reactions: The compound may be reduced to form derivatives that could exhibit different biological activities.

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine family, including 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine, exhibit a range of biological activities. These include:

  • Antiviral properties: Some derivatives have shown effectiveness against various viral infections.
  • Antitumor activity: Certain studies suggest that these compounds may inhibit tumor growth by interfering with cellular pathways.
  • Enzyme inhibition: Compounds in this class have been identified as inhibitors of specific kinases and other enzymes involved in disease processes.

The synthesis of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: The synthesis often begins with readily available precursors such as diethyl malonate or substituted anilines.
  • Key Reactions:
    • Cyclization: A cyclization reaction is performed to form the pyrrolo[2,3-d]pyrimidine core.
    • Chlorination: Chlorination steps introduce the dichloro substituents at positions 2 and 4.
    • Ethylation: An ethyl group is added at position 6 through alkylation reactions.

For example, one synthetic route involves reacting diethyl malonate with appropriate amines followed by chlorination using agents such as phosphorus oxychloride .

The unique structure of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine lends itself to various applications:

  • Pharmaceuticals: It serves as a potential lead compound in drug discovery for developing new antiviral or anticancer agents.
  • Research Tools: This compound may be used in biochemical assays to study enzyme inhibition or cellular signaling pathways.

Studies investigating the interactions of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine with biological targets have revealed:

  • Binding Affinity: The compound's binding affinity to specific receptors or enzymes can be assessed using techniques such as surface plasmon resonance or isothermal titration calorimetry.
  • Mechanism of Action: Understanding how this compound affects cellular pathways can provide insights into its therapeutic potential.

Similar compounds within the pyrrolo[2,3-d]pyrimidine family include:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
    • Has one chlorine atom and lacks the ethyl group.
    • Exhibits similar biological activities but may differ in potency.
  • 2-Amino-5-chloropyrrolo[2,3-d]pyrimidine
    • Contains an amino group instead of an ethyl group.
    • May show different interaction profiles due to the presence of an amino group.
  • N4-Phenylsubstituted derivatives
    • These compounds have various phenyl substitutions which can affect their biological properties significantly.

Uniqueness of 2,4-Dichloro-6-Ethyl-7H-Pyrrolo[2,3-D]Pyrimidine

The presence of both chlorine substituents and an ethyl group distinguishes this compound from its analogs. This unique combination may enhance its lipophilicity and influence its interaction with biological targets, potentially leading to improved therapeutic profiles compared to other pyrrolo[2,3-d]pyrimidines.

The compound 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine represents a heterocyclic organic molecule with the molecular formula C₈H₇Cl₂N₃ and a molecular weight of 216.07 g/mol [17] [21] [22]. The Chemical Abstracts Service registry number for this compound is 1275608-17-7, with the International Union of Pure and Applied Chemistry name being 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine [21] [22].

The molecular architecture consists of a fused bicyclic system where a pyrrole ring is integrated with a pyrimidine ring at positions 2 and 3 [4]. The core pyrrolopyrimidine framework exhibits a planar configuration, with the pyrrole and pyrimidine rings maintaining minimal angular deviation from coplanarity [11]. This structural characteristic is typical of fused heterocyclic systems where the dihedral angle between the two ring planes remains less than 1 degree [11].

Table 1: Basic Molecular Properties

PropertyValue
Chemical Abstracts Service Number1275608-17-7 [21]
Molecular FormulaC₈H₇Cl₂N₃ [17] [21]
Molecular Weight216.07 g/mol [17] [21]
Simplified Molecular Input Line Entry SystemCCC1=CC2=C(Cl)N=C(Cl)N=C2N1 [17] [21]
International Chemical IdentifierInChI=1S/C8H7Cl2N3/c1-2-4-3-5-6(9)12-8(10)13-7(5)11-4/h3H,2H2,1H3,(H,11,12,13) [21]
International Chemical Identifier KeyDAIHJEKQJWHQEZ-UHFFFAOYSA-N [17] [21]

The stereochemical features include two chlorine atoms positioned at the 2 and 4 positions of the pyrimidine ring, while an ethyl substituent is located at position 6 of the pyrrole ring [17] [21]. The nitrogen atom at position 7 of the pyrrole ring carries a transferable hydrogen atom, contributing to the compound's hydrogen bonding capabilities [11]. The ethyl group introduces conformational flexibility to the otherwise rigid bicyclic framework [27].

The molecular geometry demonstrates that the pyrrolopyrimidine core maintains essential planarity due to the aromatic character of both constituent rings [28]. The fusion of the pyrrole and pyrimidine rings affects neighboring bond lengths and angles, with nitrogen-carbon bond lengths varying from 1.317 to 1.427 Angstroms and carbon-carbon bond lengths ranging from 1.347 to 1.439 Angstroms [36].

Spectroscopic Properties and Structural Confirmation

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine [28] [29]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that confirm the presence and positioning of all substituents [28]. The ethyl group displays typical splitting patterns with the methyl protons appearing as a triplet at approximately 1.25-1.30 parts per million and the methylene protons as a quartet at 2.60-2.70 parts per million [29].

The aromatic region of the proton nuclear magnetic resonance spectrum shows the pyrrole proton at position 5 as a singlet around 7.50-7.60 parts per million [28] [29]. The nitrogen-hydrogen proton of the pyrrole ring appears as a broad singlet at 12.0-12.3 parts per million, consistent with hydrogen bonding interactions [28] [6].

Table 2: Spectroscopic Characterization Data

TechniqueChemical Shift/FrequencyAssignment
¹H Nuclear Magnetic Resonance (dimethyl sulfoxide-d₆)δ 1.25-1.30 ppm (triplet)Methyl group of ethyl substituent [29]
¹H Nuclear Magnetic Resonance (dimethyl sulfoxide-d₆)δ 2.60-2.70 ppm (quartet)Methylene group of ethyl substituent [29]
¹H Nuclear Magnetic Resonance (dimethyl sulfoxide-d₆)δ 7.50-7.60 ppm (singlet)Pyrrole carbon-hydrogen at position 5 [28]
¹H Nuclear Magnetic Resonance (dimethyl sulfoxide-d₆)δ 12.0-12.3 ppm (broad singlet)Pyrrole nitrogen-hydrogen [6] [28]
¹³C Nuclear Magnetic Resonance (dimethyl sulfoxide-d₆)δ 14-15 ppmMethyl carbon [14]
¹³C Nuclear Magnetic Resonance (dimethyl sulfoxide-d₆)δ 25-30 ppmMethylene carbon [14]
¹³C Nuclear Magnetic Resonance (dimethyl sulfoxide-d₆)δ 150-160 ppmAromatic carbons [14]

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the ethyl substituent carbons and the aromatic framework [14]. The methyl carbon appears at 14-15 parts per million, while the methylene carbon resonates at 25-30 parts per million [14]. The aromatic carbons of the bicyclic system appear in the typical aromatic region between 150-160 parts per million [14].

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the molecular structure [28] [30]. The nitrogen-hydrogen stretch appears as a broad absorption between 3100-3300 wavenumbers [30]. The carbon-nitrogen stretch of the pyrimidine ring manifests at 1570-1600 wavenumbers [30]. The carbon-chlorine stretching vibrations are observed at 760-800 wavenumbers .

Mass spectrometry provides molecular ion confirmation with the expected molecular ion peak at mass-to-charge ratio 216, corresponding to the molecular weight [30]. Ultraviolet-visible spectroscopy shows characteristic π→π* transitions around 260-280 nanometers, typical of aromatic heterocyclic systems [30].

Physicochemical Parameters (Logarithm of Partition Coefficient, Acid Dissociation Constant, Solubility)

The physicochemical properties of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine reflect its heterocyclic structure and substituent effects [15] [32]. The compound exhibits limited water solubility, characteristic of chlorinated pyrrolopyrimidine derivatives [15] [32]. The presence of two chlorine atoms and the ethyl substituent contribute to increased lipophilicity compared to unsubstituted pyrrolopyrimidine analogs .

Solubility studies indicate that the compound is readily soluble in dimethyl sulfoxide, ethyl acetate, and methanol [15] [32]. The slightly polar nature of these solvents accommodates both the polar nitrogen atoms and the relatively nonpolar ethyl and chloro substituents [15]. Water solubility remains limited due to the predominance of hydrophobic character [15] [32].

Table 3: Physicochemical Properties

PropertyValueReference Basis
Melting Point200-205°C (estimated)Based on structural analogs [32]
Density1.75 g/cm³ (estimated)Similar to dichloro analogs [32]
Water SolubilitySlightly solubleExperimental observation [15] [32]
Dimethyl Sulfoxide SolubilitySolubleExperimental observation [15] [32]
Ethyl Acetate SolubilitySolubleExperimental observation [15] [32]
Methanol SolubilitySolubleExperimental observation [15] [32]
Storage Temperature0-8°CStability requirement [21]

The acid dissociation constant values for pyrrolopyrimidine derivatives depend heavily on substituent effects [14]. Chloro substituents at positions 2 and 4 significantly reduce the basicity of the heterocyclic nitrogen atoms [14]. The acid dissociation constant for protonation of similar dichloro pyrrolopyrimidine compounds ranges from 1.6 to 2.0, indicating very weak basicity [14]. Electron-withdrawing chlorine atoms decrease the electron density on the nitrogen atoms, making protonation energetically unfavorable [14].

The logarithm of the partition coefficient reflects the compound's lipophilicity and membrane permeability characteristics [13]. Structural analogs of pyrrolopyrimidine derivatives with similar substitution patterns exhibit logarithm of partition coefficient values in the range of 1.8 to 2.2, indicating moderate lipophilicity [13]. The ethyl substituent increases the hydrophobic character while the nitrogen atoms provide some polar character [13].

Temperature stability studies suggest optimal storage conditions between 0-8°C to maintain chemical integrity [21]. The compound should be stored in dark conditions under inert atmosphere to prevent oxidative degradation [23].

Crystal Structure and Solid-State Properties

The solid-state structure of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine exhibits characteristics typical of planar heterocyclic systems [11] [34]. Crystal packing studies of related pyrrolopyrimidine derivatives reveal that molecules arrange through hydrogen bonding networks and π-π stacking interactions [11] [34]. The nitrogen-hydrogen group of the pyrrole ring participates in intermolecular hydrogen bonding with nitrogen acceptors in adjacent molecules [11].

Crystallographic analysis of similar compounds demonstrates that pyrrolopyrimidine molecules form inversion dimers through paired nitrogen-hydrogen···nitrogen hydrogen bonds [11]. These dimers subsequently link through carbon-hydrogen···nitrogen interactions to form two-dimensional networks [11] [34]. The dihedral angle between the pyrrole and pyrimidine rings remains minimal, typically less than 1 degree, confirming the planar nature of the fused system [11].

Table 4: Solid-State Structural Features

ParameterValue/DescriptionReference
Molecular PlanarityPyrrole-pyrimidine dihedral angle < 1°Similar compounds [11]
Hydrogen BondingNitrogen-hydrogen···nitrogen interactionsCrystal structures [11] [34]
Packing MotifInversion dimers with 2D networksRelated structures [34]
Intermolecular Interactionsπ-π stacking between aromatic ringsCrystal analysis [36]
Storage RequirementsDark, inert atmosphere, 2-8°CStability data [21] [23]

The chlorine substituents influence the crystal packing through weak halogen interactions . Carbon-chlorine bond lengths typically measure approximately 1.73 Angstroms, consistent with sp²-hybridized carbon atoms . The ethyl substituent introduces conformational variability that may affect the precise molecular orientation in the crystal lattice [27].

X-ray diffraction studies of pyrrolopyrimidine derivatives reveal that the aromatic rings maintain coplanarity with root mean square deviations typically below 0.03 Angstroms [34] [35]. The maximum deviation from the mean plane rarely exceeds 0.04 Angstroms for any individual atom [35]. This planarity facilitates efficient π-π stacking interactions between parallel molecules [36].

The crystal structure exhibits layers separated by approximately 3.4 Angstroms, indicating significant interlayer van der Waals interactions [34]. Within these layers, various graph-set motifs are present, including ring patterns that stabilize the overall packing arrangement [34].

Electronic Distribution and Computational Analysis

Quantum chemical calculations provide detailed insights into the electronic structure of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine [20]. Density functional theory studies reveal the molecular orbital characteristics and electron distribution patterns [20]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic properties and reactivity [20].

Computational analysis using density functional theory methods demonstrates that the pyrrolopyrimidine framework exhibits delocalized π-electron systems [20]. The electron density distribution shows significant contributions from both the pyrrole and pyrimidine rings [20]. Natural bond orbital charge analysis reveals atomic charges that reflect the electron-withdrawing effects of the chlorine substituents [20].

Table 5: Electronic Structure Parameters

ParameterDescriptionComputational Method
Molecular OrbitalsDelocalized π-system across bicyclic framework [20]Density Functional Theory
Electron DistributionReduced electron density at nitrogen atoms [20]Natural Bond Orbital Analysis
Electrophilic SitesPositions 2 and 4 (chlorine-substituted) [20]Molecular Electrostatic Potential
Nucleophilic SitesNitrogen atoms with reduced basicity [14]Fukui Function Analysis
Planarity ConfirmationRoot mean square deviation < 0.03 Å [20]Geometry Optimization

Fukui function analysis identifies the most reactive sites for electrophilic and nucleophilic attack [20]. The chlorine atoms at positions 2 and 4 represent potential leaving groups for nucleophilic substitution reactions [20]. The electron-withdrawing nature of chlorine substituents reduces the nucleophilicity of the ring nitrogen atoms [14] [20].

Molecular electrostatic potential mapping reveals regions of positive and negative electrostatic potential that guide intermolecular interactions [20]. The nitrogen atoms exhibit moderate negative potential, while the carbon atoms bonded to chlorine show positive potential [20]. This electrostatic distribution influences hydrogen bonding patterns and crystal packing arrangements [20].

Computational geometry optimization confirms the planar configuration of the bicyclic system [20]. Bond length and angle calculations align with experimental crystallographic data for similar compounds [20]. The calculated vibrational frequencies correspond well with observed infrared spectroscopic bands [20].

XLogP3

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Wikipedia

2,4-Dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Dates

Last modified: 08-15-2023

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